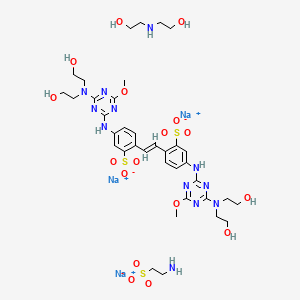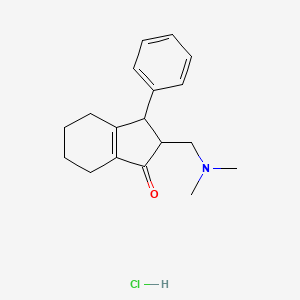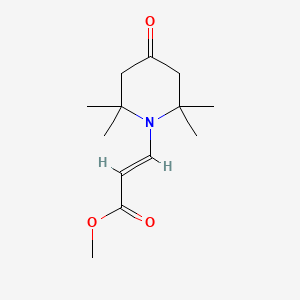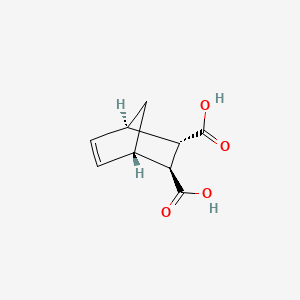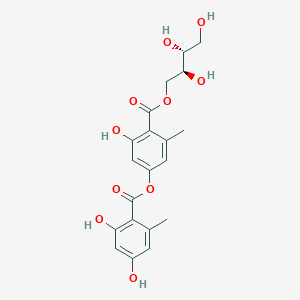
Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-hydroxy-5-methyl-4-(((2S,3R)-2,3,4-trihydroxybutoxy)carbonyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-hydroxy-5-methyl-4-(((2S,3R)-2,3,4-trihydroxybutoxy)carbonyl)phenyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-hydroxy-5-methyl-4-(((2S,3R)-2,3,4-trihydroxybutoxy)carbonyl)phenyl ester involves multiple steps, typically starting with the preparation of the benzoic acid derivative. The process often includes esterification reactions, where the carboxyl group of benzoic acid reacts with alcohols in the presence of acid catalysts to form esters. The specific reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-hydroxy-5-methyl-4-(((2S,3R)-2,3,4-trihydroxybutoxy)carbonyl)phenyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or ester moieties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These activities make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound and its derivatives are explored for their potential use in treating various diseases. Their ability to interact with biological targets, such as enzymes and receptors, is of particular interest in pharmacology.
Industry
In the industrial sector, the compound is used in the production of polymers, resins, and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-hydroxy-5-methyl-4-(((2S,3R)-2,3,4-trihydroxybutoxy)carbonyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: Known for its use in skincare products and as an anti-inflammatory agent.
Methyl salicylate: An ester of salicylic acid used in topical pain relief products.
Uniqueness
Benzoic acid, 2,4-dihydroxy-6-methyl-, 3-hydroxy-5-methyl-4-(((2S,3R)-2,3,4-trihydroxybutoxy)carbonyl)phenyl ester stands out due to its complex structure, which imparts unique chemical reactivity and biological activities. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
480-57-9 |
|---|---|
Fórmula molecular |
C20H22O10 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
[3-hydroxy-5-methyl-4-[(2S,3R)-2,3,4-trihydroxybutoxy]carbonylphenyl] 2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C20H22O10/c1-9-3-11(22)5-13(23)18(9)20(28)30-12-4-10(2)17(14(24)6-12)19(27)29-8-16(26)15(25)7-21/h3-6,15-16,21-26H,7-8H2,1-2H3/t15-,16+/m1/s1 |
Clave InChI |
BUBBEHCXSMCYNY-CVEARBPZSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC[C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OCC(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![pentasodium;chromium(3+);7-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(3-nitro-2-oxido-5-sulfonatophenyl)diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12775518.png)
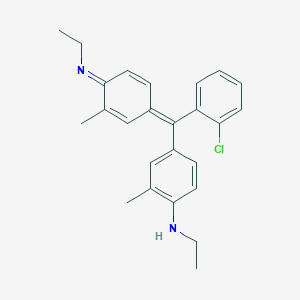
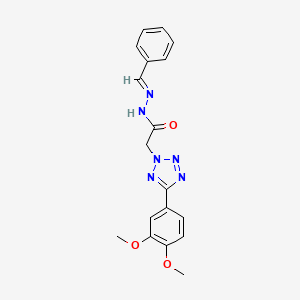
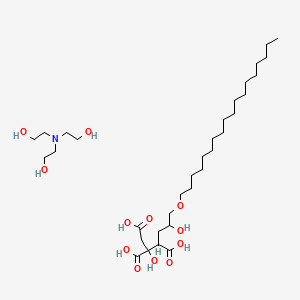


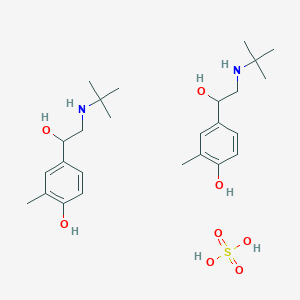
![(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12775573.png)
